Cas no 685826-13-5 ((cyclopropylmethyl)(3,3,3-trifluoropropyl)amine)

(cyclopropylmethyl)(3,3,3-trifluoropropyl)amine structure
685826-13-5 structure
Product Name:(cyclopropylmethyl)(3,3,3-trifluoropropyl)amine
Numero CAS:685826-13-5
MF:C7H12F3N
MW:167.172092437744
CID:4144430
PubChem ID:21916158
Update Time:2025-11-01

(cyclopropylmethyl)(3,3,3-trifluoropropyl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropanemethanamine, N-(3,3,3-trifluoropropyl)-
    • (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine
    • 685826-13-5
    • SCHEMBL23794486
    • EN300-147271
    • AKOS010211374
    • Inchi: 1S/C7H12F3N/c8-7(9,10)3-4-11-5-6-1-2-6/h6,11H,1-5H2
    • Chiave InChI: NFTFVLSJBASQLS-UHFFFAOYSA-N
    • Sorrisi: C1(CNCCC(F)(F)F)CC1

Proprietà calcolate

  • Massa esatta: 167.09218387Da
  • Massa monoisotopica: 167.09218387Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 117
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 12Ų

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Ambeed
A1043361-1g
(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine
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$784.0 2025-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00980654-1g
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Ulteriori informazioni su (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine

(cyclopropylmethyl)(3,3,3-trifluoropropyl)amine and CAS No. 685826-13-5: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research

(cyclopropylmethyl)(3,3,3-trifluoropropyl)amine, with the chemical identifier CAS No. 685826-13-5, is a unique organic compound characterized by its hybrid structure combining a cyclopropylmethyl group and a trifluoropropylamine moiety. This molecule represents a critical building block in the development of advanced pharmaceuticals and functional materials, owing to its ability to modulate intermolecular interactions and exhibit tunable physicochemical properties. Recent studies have highlighted its potential in targeted drug delivery systems and molecular imaging, making it a subject of significant interest in the biomedical community.

CAS No. 6853-26-13-5 is a synthetic compound that has been extensively explored for its role in the synthesis of fluorinated derivatives with enhanced stability and bioavailability. The 3,3,3-trifluoropropyl group contributes to the molecule's hydrophobicity, while the cyclopropylmethyl fragment introduces steric hindrance and strain, both of which are critical factors in determining the compound's biological activity. These structural features have been leveraged in recent research to design novel ligands for G-protein-coupled receptors (GPCRs) and ion channels, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry.

One of the most promising applications of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine lies in its use as a scaffold for the development of fluorinated pharmaceuticals. The 3,3,3-trifluoropropyl substituent has been shown to enhance the metabolic stability of drug molecules, reducing the risk of rapid degradation in vivo. This property is particularly valuable in the design of long-acting formulations for chronic disease management. A 2024 review in Advanced Drug Delivery Reviews emphasized the role of fluorinated amines in improving the pharmacokinetic profiles of small-molecule therapeutics, with CAS No. 685826-13-5 serving as a model compound for such studies.

Recent advancements in computational chemistry have enabled the precise prediction of the molecular behavior of (cyclopropylmethyl)(3,3,3-trif,3-trifluoropropyl)amine. Quantum mechanical simulations have revealed that the 3,3,3-trifluoropropyl group exhibits strong electron-withdrawing effects, which can modulate the electronic properties of adjacent functional groups. This characteristic has been exploited in the development of fluorinated analogs of known drugs, such as the antipsychotic clozapine, to enhance their binding affinity to target proteins. A 2023 study in Chemical Science demonstrated that such modifications can lead to a 25% improvement in potency without compromising selectivity.

The synthesis of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine typically involves a multi-step process that begins with the formation of a cyclopropane ring. One of the most common methods involves the use of a Grignard reagent in conjunction with a trifluoropropylamine derivative. This approach allows for the controlled introduction of the 3,3,3-trifluoropropyl group while maintaining the integrity of the cyclopropylmethyl fragment. A 2022 paper in Organic Letters described an optimized protocol for this synthesis, which significantly reduced the yield of byproducts and improved the overall efficiency of the reaction.

Applications of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine extend beyond pharmaceuticals into the field of materials science. The compound's unique combination of fluorinated and cyclic functionalities makes it an ideal candidate for the development of advanced polymers with tunable surface properties. For instance, researchers have utilized this molecule as a monomer in the synthesis of fluorinated polyurethanes, which exhibit exceptional resistance to environmental stressors. A 2023 study in Macromolecules highlighted the potential of such materials in biomedical applications, such as implantable devices and drug-eluting coatings.

From a biological perspective, the 3,3,3-trifluoropropyl group in (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine has been shown to influence the molecule's interactions with biological membranes. The hydrophobic nature of the fluorinated moiety facilitates the incorporation of the compound into lipid bilayers, which can be harnessed for the design of membrane-active agents. A 2024 study in ACS Chemical Biology demonstrated that such compounds can be used to selectively disrupt bacterial membranes, offering a novel approach to antibiotic development.

Despite its promising applications, the use of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine requires careful consideration of its environmental and toxicological profile. While the compound itself is not classified as a hazardous substance, its derivatives may exhibit varying degrees of bioaccumulation potential. A 2023 risk assessment study published in Environmental Science & Technology emphasized the need for thorough evaluation of long-term exposure scenarios, particularly in industrial settings where the compound is synthesized or used as a precursor.

In conclusion, (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine (CAS No. 685826-13-5) represents a versatile compound with significant potential in both pharmaceutical and materials science. Its unique structural features enable a wide range of applications, from the development of novel therapeutics to the creation of advanced functional materials. As research in this area continues to evolve, further exploration of its properties and applications is expected to yield new insights and innovations in the biomedical field.

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